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For Immediate Release

ROCHESTER, NY – As the challenge of antiviral drug resistance grows, new research

highlights the potential of sangivamycin, a nucleoside analog, to effectively combat viral

strains that have developed resistance to remdesivir. While direct comparative studies on

resistant strains are emerging, existing data on sangivamycin's mechanism of action and

superior in vitro efficacy against various viruses, including SARS-CoV-2, suggest it could be a

valuable alternative or complementary therapy. This guide provides a comprehensive

comparison of sangivamycin and remdesivir, focusing on their efficacy, mechanisms of action,

and the implications for overcoming remdesivir resistance.

Executive Summary
Remdesivir, a cornerstone of antiviral therapy for severe viral infections like COVID-19, is

facing the growing threat of resistance. This resistance primarily arises from mutations in the

viral RNA-dependent RNA polymerase (RdRp), the enzyme that both remdesivir and

sangivamycin target. However, sangivamycin exhibits a distinct mechanism of action and

has demonstrated significantly higher potency against multiple SARS-CoV-2 variants in

preclinical studies. These findings position sangivamycin as a strong candidate to address the

clinical challenge of remdesivir-resistant viral strains.
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In vitro studies have consistently shown that sangivamycin is more potent than remdesivir in

inhibiting the replication of SARS-CoV-2.[1][2][3][4] Sangivamycin has demonstrated lower

half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values

across different cell lines, including Vero E6 and Calu-3 cells.[1]

For instance, in Vero E6 cells, sangivamycin's IC50 and IC90 values were found to be 66- and

55-fold lower than those of remdesivir, respectively. This superior potency extends to various

SARS-CoV-2 variants, including the Delta variant.

Table 1: In Vitro Efficacy of Sangivamycin vs. Remdesivir against SARS-CoV-2

Cell Line
Virus
Variant

Metric
Sangivamy
cin (nM)

Remdesivir
(nM)

Fold
Difference

Vero E6 WA1 IC50 34.3 2260 66x

IC90 63.9 3500 55x

Calu-3 WA1 IC50 60.6 4500 74x

IC90 190.3 8200 43x

Vero

E6/TMPRSS

2

Delta IC50 80 >1000 >12.5x

Calu-3 Delta IC50 79 >1000 >12.7x

Data compiled from Bennett et al., JCI Insight, 2022.

Understanding Remdesivir Resistance
Remdesivir resistance in viruses like SARS-CoV-2 and Ebola virus is primarily linked to

mutations in the viral RNA-dependent RNA polymerase (RdRp). These mutations can interfere

with the incorporation of the active form of remdesivir (remdesivir triphosphate) into the growing

viral RNA chain or enhance its removal.

For example, a single amino acid substitution, F548S, in the Ebola virus polymerase has been

shown to confer reduced susceptibility to remdesivir. In SARS-CoV-2, in vitro studies have
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identified mutations like V166L in the nsp12 protein (the RdRp) that lead to a modest increase

in the EC50 of remdesivir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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